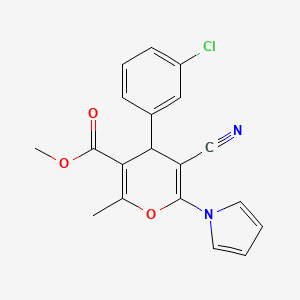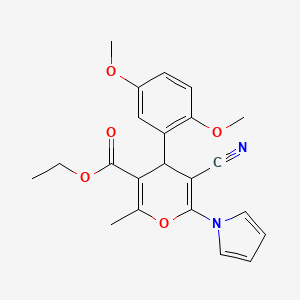![molecular formula C19H11FO4 B4324903 4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4324903.png)
4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
説明
4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione, also known as flavopiridol, is a synthetic flavone derivative that has been extensively studied for its potential therapeutic applications. It was initially developed as a cyclin-dependent kinase (CDK) inhibitor, but its biological activities extend beyond CDK inhibition.
作用機序
Flavopiridol exerts its biological effects by inhibiting various kinases such as CDKs, glycogen synthase kinase-3 (GSK-3), and protein kinase C (PKC). By inhibiting these kinases, 4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione can disrupt various signaling pathways involved in cell cycle progression, apoptosis, and inflammation. Flavopiridol can also induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Flavopiridol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It can also sensitize cancer cells to chemotherapy and radiation therapy. Flavopiridol can inhibit viral replication and reduce inflammation in various models of viral infections and inflammatory disorders. However, this compound can also induce toxicities such as neutropenia, thrombocytopenia, and cardiac arrhythmias.
実験室実験の利点と制限
Flavopiridol is a potent and selective kinase inhibitor that can be used to study various signaling pathways involved in cell cycle progression, apoptosis, and inflammation. It can also be used to screen for potential therapeutic targets and drug candidates. However, 4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione can induce off-target effects and toxicities that need to be carefully monitored and controlled in lab experiments.
将来の方向性
For 4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione research include:
1. Developing novel formulations and delivery methods to enhance its bioavailability and reduce its toxicities.
2. Identifying biomarkers and patient populations that are more likely to respond to this compound treatment.
3. Investigating the combination of this compound with other drugs or therapies to enhance its efficacy and reduce its toxicities.
4. Exploring the role of this compound in other diseases such as neurodegenerative disorders and autoimmune diseases.
5. Developing more potent and selective this compound analogs with improved pharmacokinetic and pharmacodynamic properties.
In conclusion, this compound is a synthetic flavone derivative that has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various kinases involved in cell cycle progression, apoptosis, and inflammation. Flavopiridol has advantages and limitations for lab experiments, and future directions for its research include developing novel formulations, identifying biomarkers, investigating combination therapies, exploring its role in other diseases, and developing more potent analogs.
科学的研究の応用
Flavopiridol has been investigated for its potential therapeutic applications in various diseases such as cancer, viral infections, and inflammatory disorders. It has been shown to exert anti-proliferative, pro-apoptotic, and anti-inflammatory effects in vitro and in vivo. Flavopiridol has been tested in clinical trials for its efficacy in treating chronic lymphocytic leukemia, solid tumors, and HIV infections.
特性
IUPAC Name |
4-(4-fluorophenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FO4/c20-11-7-5-10(6-8-11)14-9-15(21)24-19-16(14)17(22)12-3-1-2-4-13(12)18(19)23/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTGBFUDRPJUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C(=O)C3=CC=CC=C3C2=O)OC1=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B4324822.png)
![ethyl 5-cyano-2-methyl-4-[4-(methylthio)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate](/img/structure/B4324824.png)

![1-allyl-7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4324831.png)
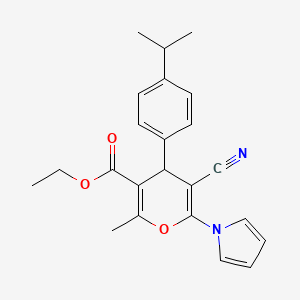
![1-(4-fluorobenzyl)-7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4324843.png)
![1-(4-fluorobenzyl)-1'-(3-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4324846.png)
![1-allyl-1'-(3-chlorophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4324857.png)
![1-allyl-1'-(5-bromopyridin-2-yl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4324861.png)
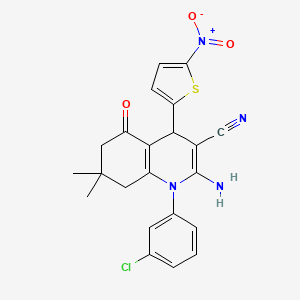
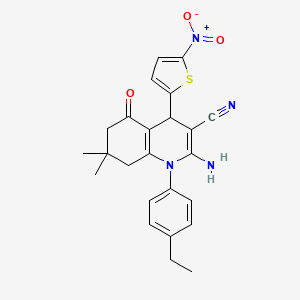
![4-[2-amino-3-cyano-7,7-dimethyl-4-(5-nitro-2-thienyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B4324876.png)
